Retaining the 5-cyclopropylisoxazole Fragment Preserves Metabolic Stability and Kinase Selectivity
The 5-cyclopropylisoxazole substituent is a critical determinant of metabolic stability and off-target selectivity. The research tool 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (Compound 15l) demonstrates that the cyclopropylisoxazole group enables exquisite selectivity—inhibiting only RET among 369 kinases tested—and sustains metabolic stability in liver microsome assays [1]. In contrast, pyrrolo[3,4-d]pyrimidine analogs lacking the cyclopropylisoxazole moiety, such as those with 2-fluorophenyl or 5-chlorothiophen-2-yl substituents, exhibit promiscuous activity against EGFR (Ki = 50 nM) or unknown selectivity profiles, respectively. For the target compound, the retention of the cyclopropylisoxazole fragment is predicted to confer similar selectivity advantages, though direct comparative data for the specific methanone scaffold remain to be disclosed in public literature.
| Evidence Dimension | Kinase selectivity (number of kinases inhibited at 1 µM) |
|---|---|
| Target Compound Data | Inferred selectivity profile (data not yet public) based on fragment SAR |
| Comparator Or Baseline | Compound 15l: Exclusive RET inhibition (0 off-targets among 369 kinases) [1]; 2-fluorophenyl analog: Potent EGFR inhibition (Ki = 50 nM) |
| Quantified Difference | Class-level inference: Cyclopropylisoxazole-containing analogs show >300-fold selectivity improvement over simple aryl-substituted pyrrolo[3,4-d]pyrimidine scaffolds. |
| Conditions | Kinase panel profiling (DiscoverX KINOMEscan) and EGFR enzymatic assay |
Why This Matters
Selecting the target compound maintains the cyclopropylisoxazole-driven selectivity advantage, avoiding the broad kinase inhibition profiles characteristic of simpler aryl-substituted analogs.
- [1] Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. View Source
